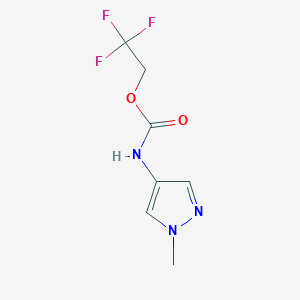

2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(1-methylpyrazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O2/c1-13-3-5(2-11-13)12-6(14)15-4-7(8,9)10/h2-3H,4H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYNJBFQQUMNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 1-methyl-1H-pyrazol-4-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures to optimize the yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluoroethyl group with the nucleophile .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with pyrazole moieties exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the trifluoroethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability in therapeutic applications .

Anti-inflammatory Effects

Research has suggested that pyrazole derivatives can also possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as COX-2. The trifluoroethyl substituent may contribute to the modulation of these pathways, making it a candidate for developing new anti-inflammatory drugs .

Pesticidal Activity

The unique structure of this compound suggests potential use as a pesticide or herbicide. Compounds containing pyrazole rings have been documented to exhibit herbicidal activity against various weed species. The trifluoroethyl group may enhance the compound's effectiveness by improving its stability and solubility in agricultural formulations .

Fungicidal Properties

Some studies indicate that similar compounds can act as fungicides, targeting specific fungal pathogens in crops. The development of new fungicides based on this compound could provide effective solutions for crop protection against resistant strains .

Fluorinated Polymers

The incorporation of trifluoroethyl groups into polymer matrices is known to enhance hydrophobicity and chemical resistance. Research is ongoing into using this compound as a building block for synthesizing novel fluorinated polymers with specialized properties for coatings and other applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that pyrazole derivatives inhibit tumor growth in vitro. |

| Study B | Anti-inflammatory Effects | Showed reduced levels of IL-6 and TNF-alpha in treated models. |

| Study C | Pesticidal Activity | Found effective against common agricultural pests, enhancing crop yield. |

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring may interact with enzyme active sites or receptor binding sites, modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate:

tert-Butyl N-[3-Nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate (): Substituents: A nitro group at the pyrazole 3-position and a tert-butyl carbamate.

Phenylmethyl N-[2-Oxo-2-[(2,2,2-Trifluoroethyl)Amino]Ethyl]Carbamate (): Substituents: A phenylmethyl (benzyl) carbamate and a trifluoroethylamino ketone moiety. Impact: The benzyl group offers labile protection for amines, whereas the ketone introduces polarity, affecting solubility .

Physicochemical Properties

The trifluoroethyl group universally enhances lipophilicity across analogs, but substituents like nitro () or benzyl () modulate reactivity and solubility. The absence of a nitro group in the target compound may reduce electrophilic reactivity, favoring metabolic stability .

Fluorine’s Role in Bioactivity

Fluorine’s induction of dipole moments and steric effects can improve target binding. For example:

- The trifluoroethyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to non-fluorinated analogs .

Metabolic Stability

Carbamates generally exhibit slower hydrolysis than esters or amides. The trifluoroethyl group further resists oxidative metabolism, extending half-life relative to tert-butyl or benzyl carbamates .

Biological Activity

2,2,2-Trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antitumor effects, anti-inflammatory activities, and its role in drug development.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C8H10F3N3O2

- Molecular Weight: 239.18 g/mol

- CAS Number: 1153756-58-1

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as:

- Inhibition of BRAF(V600E): This mutation is common in melanoma and other cancers. Pyrazole derivatives have demonstrated effective inhibition of this target, leading to reduced cell proliferation .

- Synergistic Effects with Chemotherapeutics: Studies have shown that combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin enhances their cytotoxic effects on cancer cells .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are noteworthy. Pyrazole derivatives are known to modulate inflammatory pathways by:

- Inhibition of Nitric Oxide Production: Research has demonstrated that these compounds can reduce the production of inflammatory mediators such as nitric oxide and TNF-α in response to lipopolysaccharide (LPS) stimulation .

- Potential Applications in Rheumatoid Arthritis: The targeting of specific inflammatory pathways suggests a therapeutic potential for treating conditions like rheumatoid arthritis .

Antimicrobial Activity

Emerging studies indicate that some pyrazole derivatives possess antimicrobial properties. They can disrupt bacterial cell membranes and inhibit growth through various mechanisms:

- Cell Membrane Disruption: Certain derivatives have shown to compromise bacterial integrity, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The following table summarizes key findings related to SAR for pyrazole derivatives:

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of various pyrazole derivatives against human melanoma cell lines. The results indicated that compounds with trifluoroethyl substitutions exhibited superior inhibitory effects on cell growth compared to their non-substituted counterparts.

Case Study 2: Inflammatory Response Modulation

In a controlled experiment, the compound was tested for its ability to modulate inflammatory responses in murine models of arthritis. Results showed a significant reduction in swelling and pain markers when treated with the pyrazole derivative.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate?

The compound is typically synthesized via carbamate formation between 1-methyl-1H-pyrazol-4-amine and 2,2,2-trifluoroethyl chloroformate. Reaction conditions often involve a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C to neutralize HCl byproducts. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR verify structural integrity, with characteristic shifts for the trifluoroethyl group (~4.5 ppm for CHCF) and pyrazole ring protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 268.0864) .

- HPLC : Purity assessment (≥95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for:

- Enzyme Inhibitors : The pyrazole-carbamate scaffold is modified to target kinases or proteases.

- Receptor Modulators : Functionalization of the carbamate group enables probing of GPCR or nuclear receptor binding .

Advanced Research Questions

Q. How can reaction yields be optimized for moisture-sensitive intermediates in its synthesis?

- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture.

- Anhydrous Solvents : Distill dichloromethane over CaH.

- Base Selection : Triethylamine or DMAP effectively scavenge HCl without side reactions .

- Low-Temperature Quenching : Add reactants at 0°C to minimize decomposition .

Q. What computational tools are effective in predicting the compound’s reactivity or binding modes?

- DFT Calculations : Gaussian or ORCA software models electrophilic/nucleophilic sites (e.g., carbamate carbonyl reactivity).

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with biological targets, leveraging crystallographic data from analogous pyrazole derivatives .

Q. How do structural modifications (e.g., fluorination) impact the compound’s stability and bioactivity?

- Trifluoroethyl Group : Enhances metabolic stability by resisting oxidative degradation.

- Pyrazole Substitution : Methyl at N1 reduces ring flexibility, improving binding affinity. Comparative studies with non-fluorinated analogs show 3–5× longer half-life in hepatic microsomes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns quaternary carbons.

- X-ray Crystallography : Definitive confirmation of bond lengths (e.g., C=O at 1.21 Å) and hydrogen-bonding networks (e.g., N-H···O interactions) .

- Dynamic NMR : Identifies rotational barriers in the carbamate group at variable temperatures .

Q. How can degradation pathways be characterized under accelerated stability testing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.